Cas no 1049127-39-0 (4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid)

4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative with significant potential in pharmaceutical and agrochemical applications. Its structure features a trifluoromethyl group, enhancing lipophilicity and metabolic stability, while the carboxylic acid and amino groups provide versatile reactivity for further functionalization. This compound is particularly valuable as a building block in medicinal chemistry, where its quinoline core can contribute to bioactive molecule design, such as antimicrobial or anticancer agents. The trifluoromethyl group also improves binding affinity and bioavailability. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial use. Its balanced physicochemical properties make it a promising intermediate in drug discovery and development.
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid structure
1049127-39-0 structure
Product name:4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
CAS No:1049127-39-0
MF:C11H7F3N2O2
MW:256.180692911148
MDL:MFCD12827505
CID:1087975
PubChem ID:43826488

4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
    • 4-AMINO-8-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLIC ACID
    • BB_SC-8979
    • MolPort-007-984-774
    • STK933574
    • VS-11110
    • SB70564
    • DTXSID80656509
    • 1049127-39-0
    • BBL032261
    • 4-amino-8-(trifluoromethyl)quinoline-3-carboxylicacid
    • AFLZKGMZZBXNDQ-UHFFFAOYSA-N
    • MFCD12827505
    • AKOS002337240
    • ZRB12739
    • MDL: MFCD12827505
    • Inchi: InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-5-8(15)6(10(17)18)4-16-9(5)7/h1-4H,(H2,15,16)(H,17,18)
    • InChI Key: AFLZKGMZZBXNDQ-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)N

Computed Properties

  • Exact Mass: 256.04596196g/mol
  • Monoisotopic Mass: 256.04596196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.2Ų
  • XLogP3: 2.5

4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB265682-5 g
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid; .
1049127-39-0
5g
€365.50 2023-04-26
abcr
AB265682-1 g
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid; .
1049127-39-0
1g
€128.10 2023-04-26
TRC
A630958-50mg
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic Acid
1049127-39-0
50mg
$ 50.00 2022-06-07
TRC
A630958-500mg
4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic Acid
1049127-39-0
500mg
$ 80.00 2022-06-07
abcr
AB265682-5g
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid; .
1049127-39-0
5g
€381.90 2025-03-19
abcr
AB265682-10g
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid; .
1049127-39-0
10g
€586.00 2025-03-19
1PlusChem
1P0098RD-5g
4-amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid
1049127-39-0 95%
5g
$240.00 2023-12-26
A2B Chem LLC
AE30457-1g
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid
1049127-39-0 95%
1g
$61.00 2024-04-20
eNovation Chemicals LLC
Y1237987-1g
4-amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid
1049127-39-0 95%
1g
$125 2024-06-07
eNovation Chemicals LLC
Y1237987-1g
4-amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid
1049127-39-0 95%
1g
$125 2025-02-21

Additional information on 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid

Comprehensive Overview of 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 1049127-39-0)

4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 1049127-39-0) is a high-value quinoline derivative widely recognized for its versatile applications in pharmaceutical research and organic synthesis. This compound belongs to the heterocyclic carboxylic acid family, characterized by its unique trifluoromethyl substitution and amino functional group, which enhance its reactivity and biological relevance. Researchers and industry professionals frequently search for "quinoline-based building blocks" or "trifluoromethylated bioactive compounds," reflecting its growing importance in drug discovery.

The structural features of 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid make it a critical intermediate in designing small-molecule inhibitors and fluorescence probes. Recent trends in medicinal chemistry highlight the demand for "CF3-substituted quinolines" due to their improved metabolic stability and binding affinity. This aligns with the rising interest in "targeted cancer therapies" and "kinase inhibitor development," where such compounds play a pivotal role. Its carboxylic acid moiety further enables facile derivatization, catering to combinatorial chemistry workflows.

From a synthetic perspective, CAS 1049127-39-0 is often explored in "cross-coupling reactions" and "amide bond formation," as evidenced by its frequent mention in patents related to "anticancer agents" and "antimicrobial scaffolds." The trifluoromethyl group contributes to lipophilicity, a property highly sought after in optimizing drug-like molecules. Notably, queries like "how to modify quinoline core structures" or "applications of fluorinated heterocycles" dominate academic discussions, underscoring this compound's relevance.

Beyond pharmaceuticals, 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid finds utility in material science, particularly in developing organic semiconductors and coordination polymers. Its conjugated system and electron-withdrawing CF3 group make it suitable for "optoelectronic materials"—a hot topic in renewable energy research. SEO-driven searches such as "quinolines in OLEDs" or "fluorinated compounds for energy storage" further validate its interdisciplinary appeal.

Quality control and scalability are key concerns for users sourcing CAS 1049127-39-0. Analytical techniques like HPLC and NMR ensure purity, while "green synthesis routes for quinoline derivatives" gain traction among environmentally conscious researchers. Regulatory-compliant documentation, including COA (Certificate of Analysis), is essential for industrial procurement, addressing common queries like "suppliers of high-purity trifluoromethyl quinolines."

In summary, 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid exemplifies innovation at the intersection of chemistry and life sciences. Its adaptability to diverse applications—from "precision medicine" to "smart materials"—positions it as a compound of enduring scientific and commercial value. Ongoing research into "structure-activity relationships (SAR)" and "sustainable synthetic methods" will likely expand its utility further.

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Amadis Chemical Company Limited
(CAS:1049127-39-0)4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid
A1103603
Purity:99%
Quantity:5g
Price ($):169.0